Epiberberine chloride

Übersicht

Beschreibung

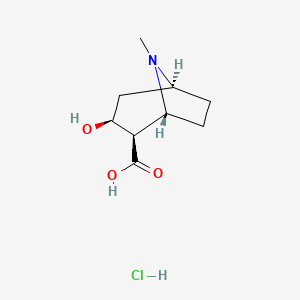

Epiberberine (chloride) is an alkaloid isolated from the plant Coptis chinensis. It is known for its potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as its non-competitive inhibition of beta-secretase 1 (BACE1). This compound has shown significant antioxidant activity and potential therapeutic applications in the treatment of Alzheimer’s disease and diabetes .

Wissenschaftliche Forschungsanwendungen

Epiberberin (Chlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien aufgrund seiner einzigartigen chemischen Eigenschaften verwendet.

Biologie: Epiberberin wird auf seine Auswirkungen auf biologische Systeme untersucht, einschließlich seiner inhibitorischen Wirkungen auf Enzyme wie AChE und BChE.

Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung von Alzheimer-Krankheit, Diabetes und anderen Erkrankungen aufgrund ihrer antioxidativen und enzyminhibitorischen Eigenschaften.

Industrie: Epiberberin wird als natürliches Futtermittelzusatzstoff untersucht, um die Ammoniakfreisetzung bei Wiederkäuern zu reduzieren und die Stickstoffeffizienz in der Nutztierhaltung zu verbessern

Wirkmechanismus

Epiberberin (Chlorid) entfaltet seine Wirkungen über verschiedene Mechanismen:

Enzyminhibition: Es hemmt AChE und BChE, Enzyme, die am Abbau von Acetylcholin beteiligt sind. Diese Inhibition kann dazu beitragen, den Acetylcholinspiegel im Gehirn zu erhöhen, was möglicherweise Erkrankungen wie Alzheimer-Krankheit zugute kommt.

Antioxidative Aktivität: Epiberberin hat starke antioxidative Eigenschaften, die dazu beitragen, freie Radikale zu neutralisieren und oxidativen Stress zu reduzieren.

Signalwegmodulation: Die Verbindung beeinflusst verschiedene Signalwege, einschließlich der Raf/MEK/ERK- und AMPK/Akt-Signalwege, die an Zellwachstum, Differenzierung und Stoffwechsel beteiligt sind.

Wirkmechanismus

Target of Action

Epiberberine chloride, a major protoberberine alkaloid in Rhizoma Coptidis, primarily targets the Urease accessory protein UreG . UreG plays a crucial role in facilitating urease maturation, making it an effective target for the design of urease inhibitors .

Mode of Action

this compound exerts superior inhibition potential on UreG compared to other alkaloids . The inhibition kinetics type of epiberberine is uncompetitive . It is more effective than berberine chloride in inhibiting the combination of nickel towards UreG and inducing changes in the second structure of UreG . Molecular modeling shows that amino acid residues in G1 motif and G3 motif of UreG interact with A ring and D ring of epiberberine .

Biochemical Pathways

this compound shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways . These include AMP-activated protein kinase, nuclear factor κB, mitogen-activated protein kinase silent information regulator 1, hypoxia-inducible factor 1α, vascular endothelial growth factor phosphoinositide 3-kinase, protein kinase B, janus kinase 2, Ca 2+ channels, and endoplasmic reticulum stress .

Pharmacokinetics

Berberine, a closely related compound, has been found to have low oral bioavailability and plasma exposure

Result of Action

this compound’s action results in the inhibition of UreG, leading to reduced urease activity . This can lead to lower ammonia release and urea degradation in the ruminal microbial fermentation . At the molecular level, it induces changes in the second structure of UreG .

Safety and Hazards

Epiberberine chloride should be handled with care. Ensure adequate ventilation and provide accessible safety shower and eye wash station. Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be worn. It should be used only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Berberine, a compound similar to Epiberberine chloride, has shown potential as a therapeutic agent in various diseases, including diabetes and depression . Future studies of this compound are needed, especially in the exploration of this compound derivatives or modification of the this compound structure .

Biochemische Analyse

Biochemical Properties

Epiberberine chloride interacts with several enzymes and proteins. It acts as an inhibitor of AChE and BChE, enzymes that play a crucial role in nerve signal transmission . It also inhibits BACE1, an enzyme involved in the production of beta-amyloid peptides, which are implicated in Alzheimer’s disease . The nature of these interactions is inhibitory, with this compound reducing the activity of these enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In the early stage of differentiation of 3T3-L1 adipocytes, this compound downregulates the Raf/MEK1/2/ERK1/2 and AMPKα/Akt signaling pathways . This suggests that this compound can influence cell function by modulating key cell signaling pathways.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to AChE, BChE, and BACE1, inhibiting their activity . This binding interaction leads to a decrease in the production of beta-amyloid peptides, a key factor in the development of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

It is known that this compound can inhibit the early stage of differentiation of 3T3-L1 adipocytes , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. One study has shown that this compound can significantly reduce ammonia release in the rumen of ruminants, suggesting its potential as a safe and effective inhibitor of rumen microbial urease .

Metabolic Pathways

It is known that this compound can inhibit the Raf/MEK1/2/ERK1/2 and AMPKα/Akt signaling pathways , which are involved in various metabolic processes.

Transport and Distribution

It is known that this compound can inhibit the early stage of differentiation of 3T3-L1 adipocytes , suggesting that it may be transported to and accumulate in these cells.

Subcellular Localization

Given its ability to inhibit key enzymes such as AChE, BChE, and BACE1 , it is likely that this compound is localized to the areas of the cell where these enzymes are found.

Vorbereitungsmethoden

Epiberberin (Chlorid) kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Extraktion der Verbindung aus den Rhizomen von Coptis chinensis unter Verwendung von Lösungsmitteln wie Methanol oder Ethanol. Der Extrakt wird dann unter Verwendung chromatographischer Techniken gereinigt, um Epiberberin zu isolieren. Industrielle Produktionsverfahren können die Verwendung großtechnischer Extraktions- und Reinigungsprozesse beinhalten, um die Verbindung in signifikanten Mengen zu erhalten .

Analyse Chemischer Reaktionen

Epiberberin (Chlorid) durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Epiberberin kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können Epiberberin in seine reduzierten Formen umwandeln. Natriumborhydrid ist ein gängiges Reduktionsmittel, das in diesen Reaktionen verwendet wird.

Substitution: Epiberberin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Vergleich Mit ähnlichen Verbindungen

Epiberberin (Chlorid) ähnelt anderen Isochinolin-Alkaloiden wie Berberin, Jatrorrhizin, Coptisin und Palmatin. Diese Verbindungen teilen eine quaternäre Ammoniumgruppe und zeigen ähnliche pharmakologische Wirkungen, darunter antibakterielle, antivirale, antimykotische, entzündungshemmende und krebshemmende Aktivitäten.

Eigenschaften

IUPAC Name |

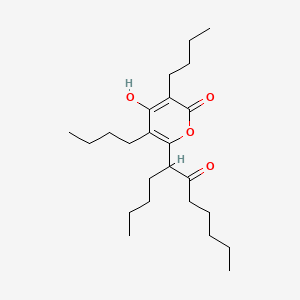

16,17-dimethoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4.ClH/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRBIBRPLDAHJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC5=C(C4=C3)OCO5)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889665-86-5 | |

| Record name | Epiberberine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889665865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPIBERBERINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND559X5J59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the common analytical methods used to quantify epiberberine chloride in plant materials and formulations?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is widely employed for the quantification of this compound alongside other alkaloids. [, , , ] This method offers high sensitivity and reproducibility, making it suitable for quality control and analysis of herbal medicines. Ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) has also been utilized for pharmacokinetic studies, providing detailed information on the compound's fate in biological systems. []

Q2: Can you provide insights into the pharmacokinetic properties of this compound based on preclinical studies?

A2: Research suggests that the pharmacokinetic profile of this compound can be influenced by the presence of other compounds. A study comparing the pharmacokinetics of five alkaloids, including this compound, from JinQi Jiangtang tablets (a multi-herb formulation) and a single-herb Coptidis Rhizoma extract revealed altered absorption and elimination characteristics in the presence of other herbal components. [] Specifically, the mean residence time of this compound was significantly decreased when administered as part of the multi-herb formulation. This highlights the potential for herb-herb interactions to impact the pharmacokinetic behavior of this alkaloid.

Q3: How does this compound content vary across different sources of Coptis chinensis?

A3: While proton nuclear magnetic resonance (1H NMR) and HPLC fingerprints of Coptis chinensis demonstrate good reproducibility across various sources, indicating consistent overall chemical profiles, [] studies on specific alkaloid content reveal some variations. For instance, in one study analyzing Coptis inflorescence, significant differences in this compound content were observed between samples. [] This variability underscores the importance of quality control measures to ensure consistent therapeutic efficacy of herbal medicines containing this compound.

Q4: Has research identified any potential therapeutic targets or mechanisms of action for this compound?

A4: While specific mechanisms are still under investigation, research indicates that this compound, often found in traditional medicines like Qingchang Wenzhong decoction, might contribute to therapeutic effects by modulating macrophage polarization. [] This decoction, with this compound as one of its active components, showed a significant impact on inflammatory bowel disease models, potentially by inhibiting M1 macrophage polarization and related cytokine production. This finding points to a possible role of this compound in inflammatory conditions.

Q5: Are there any ongoing efforts to establish a connection between the structure of this compound and its observed biological activities?

A5: While the provided research snippets don't offer a detailed structure-activity relationship (SAR) analysis for this compound, the fact that it is often studied alongside other structurally related alkaloids like berberine chloride and coptisine chloride [, , , ] suggests ongoing interest in understanding how subtle structural variations within this class of compounds translate to differences in biological activity, potency, and potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

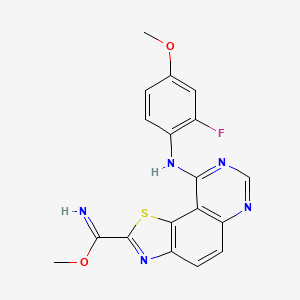

![Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B607280.png)